2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)-
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Overview
Description
2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- is a chemical compound with the molecular formula C13H20O2 and a molecular weight of 208.2967 . It is also known by other names such as β-ionone-5,6-epoxide and 5,6-epoxy-β-ionone . This compound is characterized by its unique bicyclic structure, which includes an oxabicycloheptane ring fused with a propenal group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or other oxygenated derivatives, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes through its reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
- β-ionone-5,6-epoxide (cis type)
- trans-β-ionone-5,6-epoxide
- (E)-5,6-Epoxy-β-ionone
Uniqueness
Compared to similar compounds, 2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- stands out due to its specific structural features, such as the oxabicycloheptane ring and the propenal group. These features confer unique chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
55759-91-6 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)prop-2-enal |
InChI |
InChI=1S/C12H18O2/c1-10(2)6-4-7-11(3)12(10,14-11)8-5-9-13/h5,8-9H,4,6-7H2,1-3H3 |
InChI Key |
GWLZALBEUUMVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1(O2)C=CC=O)C)C |
Origin of Product |
United States |
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